molecular formula C24H33NO3 B1677903 ナフロニルオキサレート CAS No. 3200-06-4

ナフロニルオキサレート

カタログ番号: B1677903
CAS番号: 3200-06-4
分子量: 383.5 g/mol
InChIキー: KBAFPSLPKGSANY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Treatment of Peripheral Arterial Disease

Nafronyl oxalate has been extensively studied for its effectiveness in treating intermittent claudication associated with peripheral arterial disease (PAD). A systematic review and network meta-analysis indicated that nafronyl oxalate outperformed other treatments like cilostazol and pentoxifylline in improving maximum walking distance (MWD) and pain-free walking distance (PFWD) in patients with PAD. Specifically, nafronyl oxalate increased MWD by 60% and PFWD by 49% compared to placebo .

TreatmentMWD Improvement (%)PFWD Improvement (%)
Nafronyl Oxalate6049
Cilostazol2513
Pentoxifylline119

Neuropathies

Nafronyl oxalate has shown promise in treating neuropathies, particularly those with axonal degeneration. It is believed to promote nerve fiber regeneration and enhance glucose metabolism in brain cells, which can be beneficial following acute cerebral infarction . Clinical studies have reported positive outcomes when nafronyl oxalate is administered for neuropathic conditions, although further research is necessary to establish its long-term efficacy and safety.

Safety and Toxicity Concerns

While nafronyl oxalate is generally considered safe, there are documented cases of nephrotoxicity associated with high intravenous doses. Two cases of acute renal failure were reported in patients receiving intravenous infusions, leading to concerns about calcium oxalate crystallization in renal tubules . Monitoring renal function during treatment is essential, especially at higher doses.

Case Study on Peripheral Arterial Disease

In a clinical trial involving patients with PAD, nafronyl oxalate was administered at a dosage of 800 mg per day for ten days. The results demonstrated significant improvements in both MWD and PFWD, confirming the compound's efficacy as a treatment option for claudication .

Case Study on Neuropathy Treatment

A study investigating the effects of nafronyl oxalate on neuropathic pain revealed that patients experienced reduced pain levels and improved nerve function after treatment. This suggests that nafronyl oxalate may play a role in nerve regeneration processes .

準備方法

Synthetic Routes and Reaction Conditions

Nafronyl oxalate can be synthesized through a multi-step process involving the reaction of diethylaminoethyl chloride with 1-naphthylacetic acid, followed by esterification with tetrahydrofuran-2-carboxylic acid. The final step involves the formation of the oxalate salt .

Industrial Production Methods

Industrial production of nafronyl oxalate typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process is optimized using response surface methodology and Box-Behnken design to ensure high yield and purity .

化学反応の分析

Types of Reactions

Nafronyl oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

生物活性

Nafronyl oxalate, also known as naftidrofuryl oxalate, is a pharmacologically active compound primarily used in the treatment of peripheral vascular disorders. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse sources.

Nafronyl oxalate is a mixture of four stereoisomers with the chemical formula C24H33NO3C_{24}H_{33}NO_3 and is soluble in water and ethanol. Its primary mechanism involves the inhibition of serotonin receptors, specifically the 5-HT2A subtype, which is prevalent in vascular smooth muscle cells, platelets, and endothelial cells. This inhibition leads to several physiological effects:

  • Vasodilation : By preventing smooth muscle contraction in blood vessels, nafronyl oxalate facilitates vasodilation, thus lowering blood pressure.
  • Inhibition of Platelet Aggregation : It reduces serotonin-induced platelet aggregation, which is crucial in preventing thrombus formation.
  • Enhanced Cellular Metabolism : Nafronyl oxalate increases ATP levels in fibroblast and endothelial cells by improving aerobic metabolism in vascular tissues .

Clinical Applications

Nafronyl oxalate has been primarily used for treating intermittent claudication, a condition characterized by muscle pain due to inadequate blood flow during exercise. Clinical studies demonstrate its efficacy in improving walking distances for patients suffering from this condition:

  • In a meta-analysis involving multiple studies, nafronyl significantly increased both pain-free walking distance (by approximately 58.6 meters) and total walking distance (by about 71.2 meters) compared to control treatments .

Case Studies and Adverse Effects

Despite its benefits, there are notable adverse effects associated with nafronyl oxalate:

  • Nephrotoxicity : Two case studies reported acute renal failure in patients receiving intravenous nafronyl oxalate infusions due to hyperoxaluria. Histological examinations revealed tubular epithelial necrosis and calcium oxalate crystal precipitation in renal tissues .
  • Crystalluria : A study involving four patients showed that high doses of nafronyl led to increased serum and urinary oxalate levels, resulting in crystalluria and potential kidney damage .

These findings highlight the need for cautious administration of high doses of nafronyl oxalate, particularly in patients with pre-existing renal conditions.

Pharmacokinetics

The bioavailability of nafronyl oxalate varies significantly based on administration routes. For instance:

  • Oral administration shows controversial bioavailability estimates ranging from 20% to 121%, primarily due to first-pass metabolism .
  • Intravenous administration has demonstrated low absolute bioavailability (0.3% to 2.7%) due to presystemic metabolism .

Comparative Efficacy

When comparing nafronyl with other treatments for intermittent claudication:

TreatmentPain-Free Walking Distance IncreaseTotal Walking Distance Increase
Nafronyl58.6 m71.2 m
Pentoxifylline21.0 m43.8 m

This table illustrates that while pentoxifylline is effective, nafronyl shows superior results in improving walking distances for patients with peripheral arterial disease .

特性

IUPAC Name

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAFPSLPKGSANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023344
Record name Nafronyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31329-57-4
Record name Naftidrofuryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31329-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftidrofuryl [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naftidrofuryl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13588
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nafronyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naftidrofuryl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFTIDROFURYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nafronyl oxalate
Reactant of Route 2
Nafronyl oxalate
Reactant of Route 3
Reactant of Route 3
Nafronyl oxalate
Reactant of Route 4
Nafronyl oxalate
Reactant of Route 5
Reactant of Route 5
Nafronyl oxalate
Reactant of Route 6
Nafronyl oxalate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。